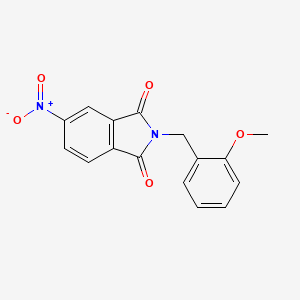
2-(2-methoxybenzyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxybenzyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNID, and it has been the subject of numerous research studies aimed at exploring its properties and potential uses.
Applications De Recherche Scientifique
MNID has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MNID has shown promising results as an anti-cancer agent, and it has been shown to inhibit the growth of various cancer cell lines. MNID has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, MNID has been studied for its potential use as a herbicide, and it has been shown to inhibit the growth of various weed species. MNID has also been studied for its potential use as a pesticide, and it has been shown to have insecticidal properties against various insect species.
In material science, MNID has been studied for its potential use as a photochromic material, and it has been shown to exhibit reversible photochromism upon exposure to UV light.
Mécanisme D'action
The mechanism of action of MNID is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. MNID has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and this inhibition results in the induction of DNA damage and cell death.
Biochemical and Physiological Effects
MNID has been shown to have various biochemical and physiological effects depending on the concentration and duration of exposure. At low concentrations, MNID has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. At higher concentrations, MNID has been shown to induce DNA damage and cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MNID has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. MNID is also readily available from commercial sources, making it easy to obtain for research purposes. However, MNID has some limitations for lab experiments, including its relatively low solubility in water, which can limit its use in certain assays. MNID is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on MNID, including exploring its potential use as a treatment for neurodegenerative diseases, investigating its mechanism of action in cancer cells, and optimizing its synthesis method to improve yield and purity. MNID could also be studied for its potential use in other fields such as material science and agriculture, which could lead to the development of new applications and products. Overall, MNID is a promising compound with many potential uses, and further research is needed to fully explore its properties and potential.
Méthodes De Synthèse
The synthesis of MNID involves the reaction of 5-nitroisophthalic acid with 2-(2-methoxyphenyl)acetic acid in the presence of a dehydrating agent such as thionyl chloride. This reaction results in the formation of MNID as a yellow crystalline solid. The yield of MNID can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Propriétés
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-23-14-5-3-2-4-10(14)9-17-15(19)12-7-6-11(18(21)22)8-13(12)16(17)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNBKNBAGPVEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
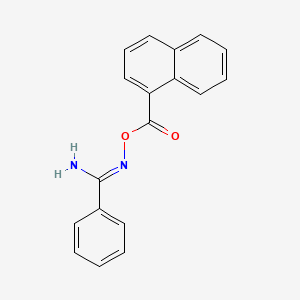
![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)

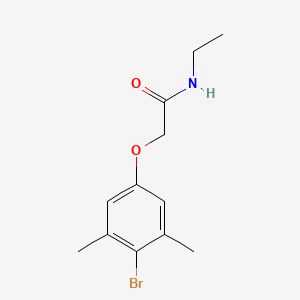

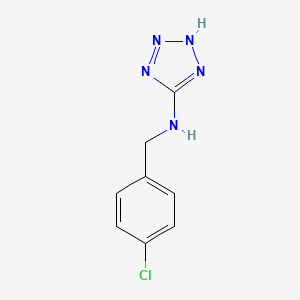

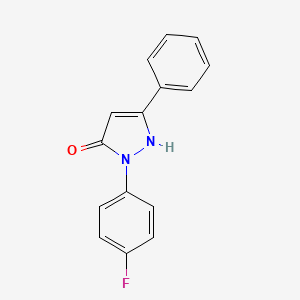
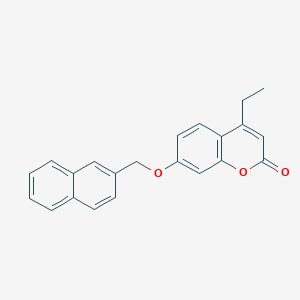
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,5-trimethylbenzamide](/img/structure/B5723178.png)
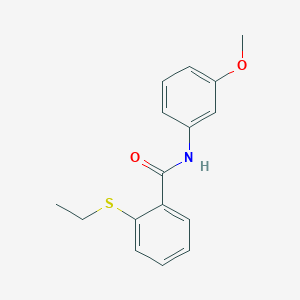
![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)